molecular formula C11H16N4O B3306241 N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide CAS No. 926244-85-1

N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide

Cat. No.: B3306241
CAS No.: 926244-85-1
M. Wt: 220.27 g/mol
InChI Key: NABQCFXYZBPWMA-UHFFFAOYSA-N
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Description

N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide is a heterocyclic compound that features a piperazine ring attached to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperazine and pyridine moieties in its structure makes it a versatile scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions. For instance, 4-chloropyridine-2-carboxamide can be reacted with N-methylpiperazine under basic conditions to yield the desired product.

    Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, including as an antimicrobial, antiviral, and anticancer agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpiperazine: A simpler analogue with only the piperazine ring.

    4-(1-Piperazinyl)pyridine: Lacks the N-methyl group but retains the piperazine and pyridine rings.

    N-Methyl-4-(1-piperazinyl)benzamide: Contains a benzene ring instead of a pyridine ring.

Uniqueness

N-Methyl-4-(1-piperazinyl)pyridine-2-carboxamide is unique due to the presence of both the piperazine and pyridine rings, which confer distinct chemical and biological properties. The combination of these two moieties allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

N-methyl-4-piperazin-1-ylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-12-11(16)10-8-9(2-3-14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABQCFXYZBPWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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